mTOR Potency Advantage: PKI-179 Demonstrates 10‑ to 25‑Fold Superior mTOR Inhibition Relative to Major Dual PI3K/mTOR Comparators
In cell‑free enzymatic assays, PKI‑179 inhibits mTOR with an IC₅₀ of 0.42 nM [1]. This value is approximately 10‑fold more potent than the mTOR activity reported for VS‑5584 (IC₅₀ = 3.4–37 nM) and approximately 25‑fold more potent than GDC‑0980 (Ki = 17 nM) . The mTOR‑to‑PI3Kα potency ratio for PKI‑179 is approximately 19:1 (0.42 nM vs. 8 nM), indicating substantially greater relative mTOR inhibition compared with BEZ235 (mTOR IC₅₀ ≈ 6–21 nM, PI3Kα IC₅₀ = 4 nM, ratio ≈ 0.7:1 to 5:1) and VS‑5584 (ratio ≈ 0.2:1 to 2.3:1, depending on reported dataset) [1].
| Evidence Dimension | mTOR inhibitory potency (IC₅₀ or Ki) |
|---|---|
| Target Compound Data | 0.42 nM (IC₅₀) |
| Comparator Or Baseline | VS-5584: 3.4–37 nM (IC₅₀); GDC-0980: 17 nM (Ki); BEZ235: ~6–21 nM (IC₅₀); PKI-402: 3 nM (IC₅₀) |
| Quantified Difference | 10‑fold to 25‑fold greater mTOR potency vs. VS‑5584 and GDC‑0980 |
| Conditions | Cell‑free enzymatic assays; recombinant mTOR kinase; ATP‑competitive conditions |
Why This Matters
Superior mTOR potency enables effective mTORC1/mTORC2 blockade at lower compound concentrations, potentially reducing off‑target liabilities and improving the therapeutic window in preclinical efficacy studies.
- [1] Venkatesan AM, et al. PKI-179: an orally efficacious dual PI3K/mTOR inhibitor. Bioorg Med Chem Lett. 2010;20(19):5869-5873. mTOR IC₅₀ = 0.42 nM; PI3Kα IC₅₀ = 8 nM. View Source
